![molecular formula C16H18FN3O B4721634 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-fluorobenzyl)acrylamide](/img/structure/B4721634.png)
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-fluorobenzyl)acrylamide
Overview
Description
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-fluorobenzyl)acrylamide is a chemical compound that has been the focus of scientific research in recent years. It is a member of the pyrazole family of compounds and has shown potential for use in various areas of research, including drug development and disease treatment.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-fluorobenzyl)acrylamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-fluorobenzyl)acrylamide can have a number of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models, and has also been shown to improve cognitive function in mice with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-fluorobenzyl)acrylamide in lab experiments is its potential for use in drug development and disease treatment. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop effective therapies based on this compound.
Future Directions
There are many potential future directions for research involving 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-fluorobenzyl)acrylamide. One area of focus could be on understanding the compound's mechanism of action in more detail, which could lead to the development of more effective therapies. Another area of research could be on identifying new applications for the compound, such as in the treatment of other neurodegenerative diseases or in the development of new anti-inflammatory drugs.
Scientific Research Applications
The potential applications of 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-fluorobenzyl)acrylamide in scientific research are numerous. It has been shown to have anti-inflammatory and anti-tumor properties and has been studied for its potential use in cancer treatment. It has also been investigated as a potential therapy for Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
(Z)-3-(1-ethyl-3-methylpyrazol-4-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-3-20-11-14(12(2)19-20)8-9-16(21)18-10-13-6-4-5-7-15(13)17/h4-9,11H,3,10H2,1-2H3,(H,18,21)/b9-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOVOOLFHCGXBQ-HJWRWDBZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C\C(=O)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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